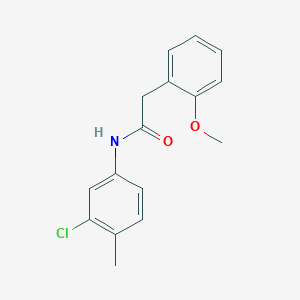

![molecular formula C10H10N4O2S B5572006 4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)

4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of 4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide and related compounds involves multiple steps, including the condensation of acetyl derivatives and cyclization reactions. These processes are crucial for creating the thiadiazole ring, a core component of the compound's structure. Studies have shown various methods for synthesizing these compounds, highlighting the importance of specific substituents in enhancing the compound's activity and stability (Paulrasu et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including 4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide, has been characterized through various analytical techniques such as X-ray crystallography and DFT studies. These analyses reveal the compound's stability and reactivity, which are influenced by the electronic transition between HOMO and LUMO levels and the planarity of certain substituents (Dani et al., 2013).

Chemical Reactions and Properties

4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide undergoes various chemical reactions, including electrophilic substitution and nucleophilic addition, depending on the functional groups present. These reactions are critical for modifying the compound's structure and enhancing its biological activities. The presence of the thiadiazole ring contributes to the compound's reactivity and potential as a precursor for further chemical modifications (Shawali & Sayed, 2006).

Physical Properties Analysis

The physical properties of thiadiazole derivatives are determined by their molecular structure, which affects their melting points, solubility, and crystalline form. These properties are essential for the compound's application in various fields, influencing its handling, storage, and formulation (Kuticheva et al., 2015).

Applications De Recherche Scientifique

Synthesis and Anticancer Applications

A study highlighted the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, incorporating thiazole moiety, as potent anticancer agents. The compounds exhibited significant in vitro anticancer activity against Hepatocellular carcinoma cell lines, with notable structure-activity relationships suggesting their efficacy as anticancer agents (Gomha et al., 2017).

Antimicrobial and Antifungal Applications

Research on ferrocenyl–thiazoleacyl hydrazones synthesized from 4-methylthiazole-5-carbohydrazide revealed significant activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showcasing their potential as antimicrobial agents (Zhang, 2008). Another study synthesized novel [4-(1,2,3-thiadiazol-4-yl)phenoxy]methylene anchored 1,3,4-triazoles and 1,3,4-thiadiazoles, demonstrating promising antibacterial activity against various bacterial strains and fungal pathogens (Gadhave et al., 2014).

Additional Biological Activities

Isochroman-triazoles and thiadiazole hybrids were synthesized, showing moderate to good antibacterial activity against several bacterial strains, indicating their potential in addressing bacterial infections (Saeed & Mumtaz, 2017). Moreover, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives were evaluated for their antibacterial and antifungal activities, with some compounds displaying very good antibacterial and antifungal activity (Lamani et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-6-3-4-8(16-6)5-11-13-10(15)9-7(2)12-14-17-9/h3-5H,1-2H3,(H,13,15)/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXZBJYZVHPRGP-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=NNC(=O)C2=C(N=NS2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=N/NC(=O)C2=C(N=NS2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]thiadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5571924.png)

![5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5571929.png)

![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)

![N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5571962.png)

![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)

![1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)

![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)

![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)

![N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)